molecular formula C17H23NO4 B2502025 Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate CAS No. 1797931-77-1

Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B2502025
CAS No.: 1797931-77-1
M. Wt: 305.374
InChI Key: OTNDMWGGRZYTMF-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromane ring fused with a pyrrolidine ring, with a tert-butyl ester group and a hydroxyl group attached. The presence of these functional groups and the spiro structure imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

tert-butyl 5-hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-10-9-17(11-18)8-7-12-13(19)5-4-6-14(12)21-17/h4-6,19H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNDMWGGRZYTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC3=C(C=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Kabbe condensation reaction, which forms the spiro linkage. The reaction conditions often include the use of anhydrous potassium carbonate (K₂CO₃) in acetone as a solvent, with propargyl bromide as a reagent . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The spiro structure may also influence the compound’s ability to interact with enzymes and receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-hydroxyspiro[chromane-2,3’-pyrrolidine]-1’-carboxylate is unique due to its specific combination of functional groups and spiro structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

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